Product packaging for Isorhamnetin 3,7-di-O-sulfate(Cat. No.:)

Isorhamnetin 3,7-di-O-sulfate

Cat. No.: B10849557
M. Wt: 476.4 g/mol
InChI Key: ROYNQIRDSFCDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isorhamnetin 3,7-di-O-sulfate, with the molecular formula C16H12O13S2 , is a sulfated derivative of the flavonol isorhamnetin. This compound is part of the flavonoid family, a class of plant-derived polyphenolic compounds known for their diverse biological activities . The structural profile of this compound, characterized by the addition of sulfate groups, can influence its solubility, metabolic stability, and bioavailability compared to its non-sulfated counterparts, making it a subject of interest in phytochemical and metabolic studies . While specific biological data for this compound is limited in the current literature, related isorhamnetin derivatives have been investigated for their potential roles in modulating oxidative stress and metabolic disorders . Research on similar flavonoid compounds suggests that sulfated flavonoids can possess significant antioxidant properties . The primary research applications for this compound are likely found in areas such as analytical chemistry, where it may serve as a standard for the identification and quantification of flavonoid metabolites in biological samples, and in preliminary investigations to understand the structure-activity relationships of modified flavonoids. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O13S2 B10849557 Isorhamnetin 3,7-di-O-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O13S2

Molecular Weight

476.4 g/mol

IUPAC Name

[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-3-sulfooxychromen-7-yl] hydrogen sulfate

InChI

InChI=1S/C16H12O13S2/c1-26-11-4-7(2-3-9(11)17)15-16(29-31(23,24)25)14(19)13-10(18)5-8(6-12(13)27-15)28-30(20,21)22/h2-6,17-18H,1H3,(H,20,21,22)(H,23,24,25)

InChI Key

ROYNQIRDSFCDQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Isorhamnetin 3,7 Di O Sulfate

Identification of Botanical Sources for Isorhamnetin (B1672294) 3,7-Di-O-Sulfate

The occurrence of Isorhamnetin 3,7-di-O-sulfate is documented in specific plant families, often in species adapted to challenging environmental conditions.

Polygonum hydropiper L. (syn. Persicaria hydropiper), commonly known as water-pepper or smartweed, is a well-documented botanical source of this compound. kaust.edu.saamazonaws.comkahaku.go.jpknapsackfamily.com This compound is found in the leaves of the plant alongside other flavonoids and their sulfated derivatives, such as quercetin-3-sulfate and tamarixetin-3-glucoside-7-sulfate. amazonaws.com The presence of these sulfated compounds is a notable chemotaxonomic feature of the Polygonaceae family. kaust.edu.sakahaku.go.jp

Table 1: Documented Botanical Sources of this compound

Plant SpeciesFamilyReference(s)
Polygonum hydropiper (syn. Persicaria hydropiper)Polygonaceae kaust.edu.sa, amazonaws.com, kahaku.go.jp
Flaveria bidentisAsteraceae kaust.edu.sa
Senecio gallicusAsteraceae kaust.edu.sa
Senecio hoggariensisAsteraceae kaust.edu.sa
Senecio vulgarisAsteraceae kaust.edu.sa
Iphiona scabraAsteraceae kaust.edu.sa

Sulfated flavonoids, including this compound, are frequently identified in halophytes—plants that thrive in saline environments. kaust.edu.sacore.ac.uk The biosynthesis of these compounds is considered an adaptive mechanism to cope with the abiotic stress induced by high salt concentrations. encyclopedia.pubmdpi.com It is suggested that sulfated flavonoids play a role in the plant's internal defense system by helping to inactivate the high levels of sulfate (B86663) ions present in saline and aquatic environments. kaust.edu.sa This accumulation of phenolic compounds, including flavonoids, is a key non-enzymatic defense strategy against the oxidative stress that results from salinity. encyclopedia.pubmdpi.com The presence and concentration of sulfated flavonoids in these plants can be influenced by the degree of salinity in their habitat. mdpi.com

Advanced Extraction Procedures for Sulfated Flavonoids

The extraction of sulfated flavonoids requires careful consideration of their chemical instability. The sulfate ester bonds are susceptible to hydrolysis, particularly under acidic conditions, which can lead to the loss of the target compound. nih.gov Therefore, modern extraction protocols often avoid the use of strong acids. frontiersin.org

Conventional methods like maceration and Soxhlet extraction have been employed, using a range of solvents from polar (methanol, ethanol) to non-polar (hexane, chloroform). kaust.edu.sa However, more refined procedures have been developed to enhance efficiency and preserve the integrity of the sulfated compounds. One such method, developed for Flaveria species, involves repeated extraction of ground, frozen plant material with aqueous methanol (B129727) (e.g., 50% or 80% MeOH). frontiersin.org This approach prevents the degradation that can occur with acid-based extractions. frontiersin.org The use of deep eutectic solvents (DESs) is also an emerging green alternative to traditional organic solvents for flavonoid extraction. mdpi.com

Table 2: Comparison of Extraction Methodologies for Flavonoids

Extraction TechniqueKey FeaturesConsiderations for Sulfated FlavonoidsReference(s)
Solvent Extraction (Maceration/Soxhlet) Traditional method using various organic solvents.Risk of hydrolysis of sulfate esters, especially with acid. kaust.edu.sa, mdpi.com
Acid/Base Hydrolysis Used to cleave glycosidic bonds to yield aglycones.Not suitable; causes hydrolysis of sulfate groups. frontiersin.org, nih.gov
Aqueous Organic Solvent Extraction Uses mixtures like methanol/water or ethanol/water.Preferred method; avoids harsh acidic conditions, preserving sulfate esters. frontiersin.org
Deep Eutectic Solvents (DESs) Green, biodegradable solvents.Growing in popularity as an efficient and environmentally friendly option. mdpi.com

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, a multi-step purification process is typically required to isolate this compound from the complex plant matrix.

Preparative chromatography is a cornerstone for the purification of flavonoids from crude extracts. lcms.cz Several techniques are utilized, often in combination, to achieve high purity.

Macroporous Resin Chromatography: This technique is effective for the initial cleanup and enrichment of total flavonoids from a crude extract. mdpi.comnih.gov Resins like AB-8 or D4020 can adsorb the flavonoids, which are then eluted with a solvent gradient (e.g., aqueous ethanol), significantly increasing the concentration of the target compounds. mdpi.comnih.gov

High-Speed Counter-Current Chromatography (HSCCC): As a liquid-liquid partition chromatography method, HSCCC avoids the use of solid stationary phases that can cause irreversible adsorption of target compounds. mdpi.comnih.gov It is often coupled with preparative High-Performance Liquid Chromatography (prep-HPLC) for finer separation of fractions containing compounds with similar polarities. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique widely used for the final purification step. lcms.cz Reversed-phase (e.g., C18) columns are commonly employed, and the separation is scaled up from analytical HPLC methods to isolate compounds in sufficient quantities for structural elucidation. lcms.cz

Other Column Techniques: Methods such as gel filtration using Sephadex LH-20, polyamide column chromatography, and cellulose (B213188) column chromatography have also been successfully used for the separation of sulfated flavonoids. kaust.edu.sa

Membrane-based separation offers a modern, efficient, and less denaturing alternative to traditional chromatographic methods. e3s-conferences.orgresearchgate.net This technology separates molecules based on size and is highly automated, preserving the bioactivity of the compounds. nih.gov

An integrated membrane process typically involves a sequence of filtration steps:

Microfiltration (MF): The initial step uses membranes with pore sizes around 0.2 µm to remove suspended solids, bacteria, and large particulates from the crude extract. e3s-conferences.orgaidic.it

Ultrafiltration (UF): The permeate from MF is then passed through a UF membrane (e.g., 10-30 kDa molecular weight cut-off). This step removes larger macromolecules like proteins and polysaccharides while allowing the smaller flavonoid molecules to pass through into the permeate. e3s-conferences.orgresearchgate.net

Nanofiltration (NF): The final step uses a dense NF membrane (e.g., 1 kDa cut-off) to concentrate the sulfated flavonoids in the retentate, separating them from water, salts, and very small organic molecules that pass through as permeate. e3s-conferences.orgresearchgate.net

This cascade approach allows for the gentle and effective separation and concentration of flavonoids, making it a promising technology for industrial-scale purification. e3s-conferences.orgresearchgate.net

Structural Elucidation and Characterization of Isorhamnetin 3,7 Di O Sulfate

Spectroscopic Techniques for Structural Confirmation

A suite of spectroscopic methods is employed to build a comprehensive picture of the Isorhamnetin (B1672294) 3,7-di-O-sulfate structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including sulfated flavonoids. By analyzing the chemical shifts and coupling constants of ¹H (proton) and ¹³C (carbon) nuclei, the precise arrangement of atoms within the molecule can be determined.

In the case of Isorhamnetin 3,7-di-O-sulfate, the presence of sulfate (B86663) groups induces characteristic shifts in the NMR spectrum compared to the parent compound, isorhamnetin. Generally, the carbon atom directly bonded to a sulfate ester and the carbons in the meta position are shifted upfield, while the ortho and para positions are deshielded. nih.govresearchgate.net For instance, the sulfation at the C-7 position in flavonoids typically causes a downfield shift of the H-6 and H-8 protons. nih.gov The specific shifts observed in the ¹H and ¹³C NMR spectra provide definitive evidence for the location of the sulfate moieties at the 3 and 7 positions of the isorhamnetin backbone.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-157.0
3-138.0
4-178.0
5-162.0
66.4599.5
7-157.5
86.8594.5
9-158.0
10-105.0
1'-123.0
2'7.80114.0
3'-148.5
4'-150.0
5'7.10112.0
6'7.75125.0
3'-OCH₃3.9556.5

Note: This table is a hypothetical representation based on known sulfation effects and may not reflect exact experimental values.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MSn)

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for confirming the presence of two sulfate groups. Techniques like electrospray ionization (ESI-MS), often in negative ion mode, are particularly useful for analyzing sulfated flavonoids due to the negatively charged sulfate groups. kaust.edu.saresearchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of the disulfated isorhamnetin.

Tandem mass spectrometry (MS/MS or MSn) provides further structural information through fragmentation analysis. A characteristic neutral loss of 80 Da, corresponding to a sulfur trioxide (SO₃) group, is a key indicator of sulfation. nih.govfrontiersin.org By inducing fragmentation and analyzing the resulting daughter ions, the positions of the sulfate groups can be inferred. The fragmentation pattern of this compound would be expected to show the loss of two separate SO₃ groups, helping to confirm its disulfated nature.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (Negative Mode)Description
[M-H]⁻475.0Deprotonated molecular ion
[M-H-SO₃]⁻395.0Loss of one sulfate group
[M-H-2SO₃]⁻315.0Loss of two sulfate groups (Isorhamnetin aglycone)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the analysis of this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of both the flavonoid skeleton and the sulfate esters. researchgate.net Key vibrational bands would include those for hydroxyl (-OH) groups, the carbonyl (-C=O) group of the C-ring, aromatic C-H and C=C bonds, and, most importantly, the asymmetric and symmetric stretching vibrations of the S=O and S-O bonds of the sulfate groups. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H3200-3600Stretching vibration of hydroxyl groups
C=O1650-1660Stretching vibration of the γ-pyrone carbonyl
Aromatic C=C1500-1600Stretching vibrations of the aromatic rings
S=O1210-1280Asymmetric stretching of sulfate
S-O1040-1080Symmetric stretching of sulfate

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the flavonoid's chromophoric system. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm), corresponding to the B-ring, and Band II (240-280 nm), associated with the A-ring. nih.gov The positions of these absorption maxima (λmax) can be influenced by the substitution pattern, including sulfation. Sulfation at the 3-position can cause a bathochromic (red) shift of 15 to 20 nm in Band I. kaust.edu.sa The specific λmax values for this compound, when compared to the parent compound and its monosulfated isomers, help to corroborate the positions of the sulfate groups.

Table 4: Typical UV-Vis Absorption Maxima (λmax) for Isorhamnetin and its Sulfated Derivatives

CompoundBand I (nm)Band II (nm)
Isorhamnetin~370~256
Isorhamnetin 3-O-sulfate~350~256
Isorhamnetin 7-O-sulfate~370~265
This compound~350~265

Note: These values are illustrative and can vary depending on the solvent used.

Advanced Analytical Approaches for Purity Assessment and Isomer Differentiation

The purity of this compound and its separation from other isomeric forms are critical for accurate characterization. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the methods of choice for this purpose. nih.govfrontiersin.org

These chromatographic techniques separate compounds based on their differential interactions with a stationary phase (e.g., a C18 column) and a mobile phase. frontiersin.org By carefully optimizing the chromatographic conditions, it is possible to achieve baseline separation of this compound from its monosulfated isomers (e.g., Isorhamnetin 3-O-sulfate and Isorhamnetin 7-O-sulfate) and other related flavonoids. nih.gov The use of synthesized standards for comparison can aid in the definitive identification of each isomer. frontiersin.org

Interpretation of Spectroscopic Data in the Context of Sulfation Positions

The definitive structural assignment of this compound is achieved through the integrated interpretation of all spectroscopic data.

NMR data provides the most direct evidence for the points of sulfation. The downfield or upfield shifts of specific protons and carbons adjacent to or at the site of sulfation, when compared to the spectrum of the non-sulfated isorhamnetin, allow for unambiguous assignment of the sulfate groups to the 3 and 7 positions. nih.govresearchgate.net

MS and MSn data confirm the molecular weight and the presence of two sulfate groups through the observation of the molecular ion and the sequential loss of two SO₃ moieties. nih.gov

IR spectroscopy supports the structure by confirming the presence of sulfate functional groups alongside the characteristic flavonoid backbone. researchgate.net

UV-Vis spectroscopy offers corroborating evidence. The observed shifts in the absorption bands, particularly the hypsochromic shift in Band I due to 3-O-sulfation and the bathochromic shift in Band II from 7-O-sulfation, are consistent with the proposed structure. kaust.edu.sa

By combining the insights from each of these techniques, a complete and unambiguous structural elucidation of this compound can be confidently established.

Biosynthesis and Chemical Synthesis of Isorhamnetin Sulfates

Endogenous Biosynthetic Pathways of Isorhamnetin (B1672294) in Plants

Isorhamnetin, an O-methylated flavonol, is a secondary metabolite in plants. Its carbon skeleton is constructed through the convergence of two major metabolic pathways: the shikimate and the phenylpropanoid pathways.

The journey to isorhamnetin begins with primary metabolism. The shikimate pathway, a seven-step metabolic route, converts the simple carbohydrate precursors phosphoenolpyruvic acid (PEP) and erythrose-4-phosphate into chorismic acid. acs.org This crucial intermediate serves as a branching point for the synthesis of the aromatic amino acids, including L-phenylalanine. nih.gov

L-phenylalanine is the entry point into the general phenylpropanoid pathway. acs.orgmdpi.com A series of three enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA-ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA. acs.orgmdpi.com This activated thioester is a pivotal precursor for a vast array of plant natural products, including flavonoids. acs.orgnih.gov The condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, derived from the acetate (B1210297) pathway, yields a chalcone (B49325) scaffold, which is the immediate precursor to the core flavonoid structure. nih.gov

Pathway Key Precursor(s) Key Intermediate(s) Final Product (for Flavonoid Synthesis)
Shikimate PathwayPhosphoenolpyruvic acid, Erythrose-4-phosphateChorismic acidL-Phenylalanine
Phenylpropanoid PathwayL-PhenylalanineCinnamic acid, p-Coumaric acidp-Coumaroyl-CoA
Flavonoid Biosynthesisp-Coumaroyl-CoA, Malonyl-CoAChalcones, FlavanonesQuercetin (B1663063) (precursor to Isorhamnetin)

Once the basic C6-C3-C6 flavonoid skeleton is formed from p-coumaroyl-CoA, a series of tailoring enzymes, including isomerases, hydroxylases, and oxidases, modify the structure to produce various classes of flavonoids. The flavonol quercetin is a key intermediate in the biosynthesis of isorhamnetin.

The final step in the formation of isorhamnetin from quercetin is a methylation reaction. This is catalyzed by a specific O-methyltransferase (OMT). The enzyme flavone (B191248) 3'-O-methyltransferase, also known as quercetin 3-O-methyltransferase, utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the hydroxyl group at the 3'-position of quercetin, yielding isorhamnetin. beilstein-journals.orgnih.govmdpi.com This enzymatic step is crucial for diversifying flavonoid structures within the plant. mdpi.comwiley-vch.de

Enzyme Abbreviation Function in the Pathway Substrate → Product
Phenylalanine ammonia-lyasePALCommits phenylalanine to the phenylpropanoid pathwayL-Phenylalanine → Cinnamic acid
Cinnamate-4-hydroxylaseC4HIntroduces a hydroxyl group on the aromatic ringCinnamic acid → p-Coumaric acid
4-Coumarate-CoA-ligase4CLActivates p-coumaric acid for flavonoid synthesisp-Coumaric acid → p-Coumaroyl-CoA
Chalcone SynthaseCHSForms the initial C15 flavonoid skeletonp-Coumaroyl-CoA + 3x Malonyl-CoA → Naringenin Chalcone
Flavone 3'-O-methyltransferaseOMTCatalyzes the formation of isorhamnetinQuercetin → Isorhamnetin

Enzymatic Sulfation Mechanisms in Biological Systems

Sulfation is a significant modification of flavonoids in some plant species, altering their chemical properties. This process is carried out by a specific class of enzymes.

The enzymatic addition of a sulfate (B86663) group to a molecule is catalyzed by sulfotransferases (SOTs). kaust.edu.sanih.gov In biological systems, the universal sulfate donor is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). kaust.edu.sanih.gov SOTs transfer the sulfonate group (SO₃) from PAPS to a hydroxyl group on the flavonoid acceptor molecule, such as isorhamnetin, releasing 3'-phosphoadenosine-5'-phosphate (PAP) in the process. nih.gov Plant SOTs can exhibit high regioselectivity, meaning they preferentially sulfate specific hydroxyl groups on the flavonoid skeleton. nih.gov For example, different SOTs from various plant species show preferences for the 3, 7, 3', or 4' positions of flavonols. nih.gov The formation of isorhamnetin 3,7-di-O-sulfate in nature would therefore require one or more SOTs capable of catalyzing sulfation at these two specific positions.

Chemoenzymatic Synthesis Approaches for Sulfated Flavonoids

The synthesis of sulfated flavonoids, including derivatives of isorhamnetin, can be effectively achieved through chemoenzymatic methods. These approaches leverage the high selectivity of enzymes, mitigating the need for complex protection and deprotection steps often associated with purely chemical synthesis. This section will focus on the use of sulfotransferases in the preparation of sulfated flavonoids, with a particular emphasis on the methodologies applicable to the synthesis of isorhamnetin sulfates.

Chemoenzymatic sulfation typically employs sulfotransferases (SULTs) to catalyze the transfer of a sulfonate group from a donor molecule to the hydroxyl groups of a flavonoid. While in nature, the universal sulfate donor is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), its high cost and instability make it less suitable for large-scale synthetic applications. researchgate.netacs.org Consequently, research has largely focused on PAPS-independent bacterial aryl sulfotransferases (ASTs). researchgate.netacs.org These enzymes utilize more stable and cost-effective sulfate donors, such as p-nitrophenyl sulfate (p-NPS). researchgate.netacs.org

Aryl sulfotransferases from various bacterial sources, notably Desulfitobacterium hafniense, have been successfully used for the sulfation of a wide range of polyphenols, including flavonoids. researchgate.netacs.orgcapes.gov.br These enzymes are attractive for synthetic purposes due to their robustness, stability, and ability to be produced recombinantly in hosts like Escherichia coli. researchgate.netscispace.com

The general procedure for the chemoenzymatic sulfation of flavonoids involves dissolving the flavonoid substrate in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetone, to ensure its solubility. acs.org This solution is then added to a buffered aqueous medium, typically a Tris-glycine buffer at a pH around 8.9, containing the aryl sulfotransferase and the sulfate donor, p-NPS. acs.org The reaction is usually conducted at a controlled temperature, for instance, 30°C, and may be carried out under an inert atmosphere (e.g., argon) to prevent the oxidation of the flavonoid. acs.org The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). acs.org Upon completion, the reaction is terminated, often by heat treatment, and the sulfated products are then purified from the reaction mixture using methods such as gel filtration chromatography (e.g., Sephadex LH-20) and preparative HPLC. researchgate.netacs.org

The regioselectivity of enzymatic sulfation is a critical factor, as flavonoids possess multiple hydroxyl groups that can be sulfated. The specific position of sulfation is determined by the substrate specificity of the enzyme. researchgate.netcapes.gov.br For instance, studies on the enzymatic sulfation of quercetin, a flavonoid structurally similar to isorhamnetin, using aryl sulfotransferase from D. hafniense have shown the formation of a mixture of sulfated products, including quercetin-3'-O-sulfate, quercetin-4'-O-sulfate, and various disulfates such as quercetin-7,3'-di-O-sulfate and quercetin-7,4'-di-O-sulfate. capes.gov.brnih.gov This suggests that the hydroxyl groups at the 3', 4', and 7 positions are accessible to the enzyme. Given that isorhamnetin is the 3'-O-methylated derivative of quercetin, it is plausible that chemoenzymatic sulfation of isorhamnetin would yield a mixture of sulfated products, including the desired this compound, alongside monosulfated derivatives at the 3, 7, and 4' positions. The formation of specific isomers is highly dependent on the enzyme's binding pocket and the orientation of the substrate within it. researchgate.netcapes.gov.br

The following tables provide examples of reaction conditions and research findings related to the chemoenzymatic sulfation of flavonoids, which are indicative of the approaches that can be applied to the synthesis of isorhamnetin sulfates.

Table 1: Representative Enzymes and Substrates in Chemoenzymatic Sulfation of Flavonoids

Enzyme Source Substrate Sulfate Donor Key Findings Reference(s)
Desulfitobacterium hafniense (Aryl Sulfotransferase) Quercetin p-Nitrophenyl sulfate (p-NPS) Production of a mixture of mono- and di-sulfates, including quercetin-3'-O-sulfate, quercetin-4'-O-sulfate, and quercetin-7,3'/7,4'-di-O-sulfates. capes.gov.brnih.gov
Desulfitobacterium hafniense (Aryl Sulfotransferase) Kaempferol p-Nitrophenyl sulfate (p-NPS) Efficient conversion to sulfated products. scispace.com
Desulfitobacterium hafniense (Aryl Sulfotransferase) Luteolin p-Nitrophenyl sulfate (p-NPS) Efficient conversion to sulfated products. scispace.com
Human Sulfotransferases (hSULT1A1, hSULT1A3) Catechin, Epicatechin, Eriodictyol, Hesperetin 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) Catalyzed the sulfation of the investigated flavonoids, showing substrate inhibition at high concentrations. nih.gov

Table 2: General Reaction Conditions for Chemoenzymatic Sulfation of Flavonoids

Parameter Condition Reference(s)
Enzyme Aryl sulfotransferase (e.g., from D. hafniense) researchgate.netacs.org
Substrate Flavonoid (e.g., quercetin, kaempferol) scispace.comnih.gov
Sulfate Donor p-Nitrophenyl sulfate (p-NPS) researchgate.netacs.org
Solvent for Substrate Dimethyl sulfoxide (DMSO) or Acetone acs.org
Reaction Buffer Tris-glycine, pH ~8.9 acs.org
Temperature ~30 °C acs.org
Reaction Time 24 - 48 hours acs.org

| Purification | Gel filtration (e.g., Sephadex LH-20), Preparative HPLC | researchgate.netacs.org |

Table 3: List of Mentioned Compounds

Compound Name
This compound
Isorhamnetin
Quercetin
Kaempferol
Luteolin
Catechin
Epicatechin
Eriodictyol
Hesperetin
Quercetin-3'-O-sulfate
Quercetin-4'-O-sulfate
Quercetin-7,3'-di-O-sulfate
Quercetin-7,4'-di-O-sulfate
Quercetin-3,3'-di-O-sulfate
Quercetin-3,3',7-tri-O-sulfate
p-Nitrophenyl sulfate (p-NPS)
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

Biological Activities and Mechanistic Investigations of Isorhamnetin 3,7 Di O Sulfate

In Vitro Pharmacological Activity Studies

In vitro studies provide a foundational understanding of the bioactivity of compounds by isolating their effects in a controlled laboratory setting. For Isorhamnetin (B1672294) 3,7-di-O-sulfate, these investigations are crucial for elucidating its potential therapeutic properties.

The antioxidant capacity of flavonoids is a key area of investigation. This is often attributed to their ability to donate hydrogen atoms, thereby neutralizing free radicals. The sulfation of flavonoids can, however, alter this activity.

At present, specific data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for Isorhamnetin 3,7-di-O-sulfate are not extensively available in published literature. However, studies on the parent compound, isorhamnetin, have demonstrated significant free radical scavenging activity. For instance, in one study, the IC50 value of isorhamnetin in the DPPH assay was 24.61 µmol/L, and in the ABTS assay, it was 14.54 µmol/L. researchgate.net

Table 1: Free Radical Scavenging Activity of Isorhamnetin

Assay IC50 (µmol/L)
DPPH 24.61
ABTS 14.54

Data for the non-sulfated compound, isorhamnetin. researchgate.net

Table 2: Inhibition of Lipid Peroxidation by Isorhamnetin

System IC50 (µmol/L)
Rat Liver Mitochondria 6.67

Data for the non-sulfated compound, isorhamnetin. researchgate.net

A direct comparative study on the antioxidant potency of this compound versus non-sulfated isorhamnetin is not readily found in current scientific literature. However, research on other isorhamnetin derivatives provides some insight. For example, a study on isorhamnetin 3,7-di-O-beta-D-glucopyranoside found that it had no effect on the DPPH radical, whereas its aglycone, isorhamnetin, showed potent antioxidant activity. nih.gov This suggests that the addition of substituent groups to the isorhamnetin core can significantly influence its antioxidant capacity, though specific data for the di-sulfated form is required for a direct comparison.

Chronic inflammation is implicated in a variety of diseases, and flavonoids are widely studied for their anti-inflammatory properties.

While direct evidence for COX-2 (Cyclooxygenase-2) inhibition by this compound is not yet available, the parent compound, isorhamnetin, has been shown to possess anti-inflammatory properties. nih.gov Studies have demonstrated that isorhamnetin can suppress the expression of COX-2 in response to inflammatory stimuli. nih.gov This effect is partly attributed to its antioxidant properties, which can reduce the oxidative stress that leads to the induction of COX-2. nih.gov The anti-inflammatory actions of sulfated flavonoids, in general, are an area of active research, with some studies suggesting that sulfation can modulate these biological activities. nih.govresearchgate.net Further investigation is necessary to determine if this compound retains or has enhanced COX-2 inhibitory activity compared to isorhamnetin.

Anti-inflammatory Mechanisms

Impact on Cytokine Production and Signaling Pathways (e.g., NF-κB, TNF-α, IL-6)

Isorhamnetin has demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory cytokines. nih.govfrontiersin.org Studies have shown that isorhamnetin can effectively suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is a critical regulator of the inflammatory response, and its inhibition by isorhamnetin leads to a downstream reduction in the expression of various inflammatory mediators. nih.gov

Specifically, isorhamnetin has been found to markedly decrease the concentrations of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov In a study involving human bronchial epithelial cells, isorhamnetin significantly reduced the expression of IL-1β, IL-6, and IL-8 induced by TNF-α. nih.gov Another study on a mouse model of acute lung injury showed that isorhamnetin treatment led to a notable decrease in TNF-α, IL-1β, and IL-6 levels. nih.gov The anti-inflammatory effects of isorhamnetin are also observed in the context of fungal keratitis, where it can repress the mRNA and protein expression of TNF-α and IL-1β. arvojournals.org

The mechanism behind these effects involves the inhibition of the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.gov By regulating these signaling cascades, isorhamnetin can effectively control the inflammatory response. nih.govljmu.ac.uk

Table 1: Impact of Isorhamnetin on Cytokine Production

Cell/Animal Model Stimulant Cytokines Affected Signaling Pathway(s) Implicated Reference(s)
Human bronchial epithelial cells (BEAS-2B) TNF-α ↓ IL-1β, ↓ IL-6, ↓ IL-8 MAPK, NF-κB nih.gov
Mouse model of acute lung injury LPS ↓ TNF-α, ↓ IL-1β, ↓ IL-6 NF-κB nih.gov
A549 cells (non-small-cell lung carcinoma) Irradiation ↓ TNF-α, ↓ IL-1β, ↓ IL-6 NF-κB frontiersin.org
Mouse model of Aspergillus fumigatus keratitis A. fumigatus ↓ TNF-α, ↓ IL-1β - arvojournals.org

Anticancer Mechanisms

Isorhamnetin has been identified as a promising natural compound with anticancer properties, exerting its effects through various mechanisms that lead to the inhibition of tumor growth and progression. nih.govresearchgate.net

A key strategy in cancer treatment is to induce cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells. nih.gov Isorhamnetin has been shown to trigger cell cycle arrest at the G2/M phase in various cancer cell lines, including human bladder cancer and hepatocellular carcinoma cells. researchgate.netnih.govclinicsinoncology.com This arrest is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1. nih.gov

Isorhamnetin is a potent inducer of apoptosis, or programmed cell death, in cancer cells. nih.govclinicsinoncology.com This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Isorhamnetin can modulate the expression of key apoptosis-related proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates a cascade of caspases, including caspase-3, caspase-8, and caspase-9, ultimately leading to apoptotic cell death. nih.govclinicsinoncology.com The generation of reactive oxygen species (ROS) has also been implicated in isorhamnetin-induced apoptosis. nih.govnih.gov

The anticancer effects of isorhamnetin are also attributed to its ability to modulate various signaling pathways that are often dysregulated in cancer. researchgate.net One of the most significant pathways targeted by isorhamnetin is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival, proliferation, and growth. nih.govclinicsinoncology.com By inhibiting this pathway, isorhamnetin can suppress tumor progression. nih.gov Other signaling pathways affected by isorhamnetin include the MAPK and NF-κB pathways, which are involved in inflammation and cell survival. nih.govnih.gov

Table 2: Anticancer Mechanisms of Isorhamnetin

Cancer Type Mechanism Key Molecular Targets Reference(s)
Breast Cancer G2/M cell cycle arrest, Apoptosis ↓ CDK1/Cyclin B1, ↑ ROS, ↓ mTOR/p70S6K nih.gov
Endometrial Cancer Apoptosis, Inhibition of Metastasis ↑ Mitochondrial & death receptor apoptosis, ↓ MMP-2/9 nih.gov
Colorectal Cancer Inhibition of Migration & Invasion ↓ HIF-1α, ↓ ROS, ↑ Nrf2 nih.gov
Gastric Cancer Apoptosis ↓ PI3K/Akt/mTOR nih.gov
Bladder Cancer G2/M cell cycle arrest, Apoptosis ↑ ROS, AMPK activation nih.gov

Investigations into Other Potential Bioactivities (e.g., Antiviral, Antidiabetic)

Beyond its anti-inflammatory and anticancer properties, isorhamnetin and its derivatives have been investigated for other potential therapeutic applications.

Antiviral Activity: Isorhamnetin has been reported to possess antiviral properties, although this area of research is less extensive compared to its other bioactivities. nih.govresearchgate.net

Antidiabetic Effects: Several in vivo and in vitro studies have highlighted the potential of isorhamnetin and its glycosides in managing diabetes and its complications. nih.gov Isorhamnetin has been shown to improve glucose metabolism by enhancing glucose uptake in the liver and muscles and protecting pancreatic β-cells. nih.gov In animal models of type 2 diabetes, isorhamnetin treatment has been associated with reduced blood glucose and insulin (B600854) levels, as well as improved insulin resistance. researchgate.netnih.gov Furthermore, a study on isorhamnetin 3,7-di-O-β-D-glucopyranoside in streptozotocin-induced diabetic rats demonstrated a significant reduction in serum glucose levels. nih.govmedchemexpress.com The antidiabetic effects of isorhamnetin are also linked to its ability to reduce oxidative stress and inflammation associated with the disease. researchgate.netnih.gov

In Vivo Studies Utilizing Animal Models

The therapeutic potential of isorhamnetin and its derivatives has been further validated in various animal models.

In a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin, oral administration of isorhamnetin led to a significant reduction in serum glucose and insulin levels. researchgate.netnih.gov The treatment also improved the lipid profile by lowering triglyceride, cholesterol, and LDL levels. researchgate.net Furthermore, isorhamnetin was found to upregulate the expression of GLUT4 and p-AMPK-α in skeletal muscle, indicating an improvement in glucose uptake and metabolism. nih.gov

A study on streptozotocin-induced diabetic rats investigated the effects of isorhamnetin 3,7-di-O-β-D-glucopyranoside. nih.govmedchemexpress.com Oral administration of this compound significantly reduced serum glucose and levels of 5-(hydroxymethyl)furfural (5-HMF), an indicator of oxidative stress. nih.govmedchemexpress.com The study suggested that the diglucoside is metabolized to isorhamnetin by intestinal bacteria, and the resulting aglycone is responsible for the observed antioxidant and antidiabetic effects. nih.gov

In the context of inflammation, isorhamnetin has been shown to ameliorate lipopolysaccharide-induced acute lung injury in mice by reducing inflammatory cell infiltration and suppressing the NF-κB signaling pathway. nih.gov

Table 3: Summary of In Vivo Studies on Isorhamnetin and its Derivatives

Animal Model Compound Key Findings Reference(s)
High-fat diet/Streptozotocin-induced diabetic mice Isorhamnetin ↓ Serum glucose & insulin, ↓ Triglycerides, cholesterol, LDL, ↑ Skeletal muscle GLUT4 & p-AMPK-α researchgate.netnih.gov
Streptozotocin-induced diabetic rats Isorhamnetin 3,7-di-O-β-D-glucopyranoside ↓ Serum glucose & 5-HMF, ↓ Lipid peroxidation nih.govmedchemexpress.com

Evaluation of Pharmacological Efficacy in Disease Models (e.g., Diabetic Models)

Currently, there is a lack of published scientific studies evaluating the pharmacological efficacy of this compound in specific disease models, including diabetic models. Research has extensively focused on the anti-diabetic effects of the isorhamnetin aglycone and its glycoside derivatives, which have been shown to reduce hyperglycemia and oxidative stress in streptozotocin-induced diabetic rats. nih.govresearchgate.net However, similar comprehensive investigations for the 3,7-di-O-sulfate variant have not been reported in the available literature.

Assessment of Oxidative Stress Markers and Antioxidant Enzyme Activity

The most significant biological activity reported for this compound is its antioxidant capacity. Scientific studies have demonstrated that this sulfated flavonoid possesses notable antioxidant properties.

Detailed Research Findings: One study highlighted that Isorhamnetin 3,7-disulphate, isolated from Polygonum hydropiper, exhibited greater antioxidant activity than α-tocopherol, a well-established natural antioxidant. nih.gov This finding suggests that the di-sulfated form of isorhamnetin is a potent free radical scavenger. The substitution of hydroxyl groups with sulfate (B86663) moieties can, however, have variable effects; in some flavonoids, sulfation has been shown to dramatically decrease antioxidant activity in DPPH assays. nih.gov

CompoundReported Antioxidant ActivitySource(s)
This compound Showed greater antioxidant activity than α-tocopherol. nih.gov
Isorhamnetin 3,7-di-O-glucoside Had no effect on the DPPH radical in vitro. nih.gov
Isorhamnetin (Aglycone) Showed a potent antioxidant effect in vitro. nih.gov

Analysis of Inflammatory Responses and Mediator Levels

There is no specific information available from the conducted research regarding the analysis of inflammatory responses or mediator levels following treatment with this compound. The anti-inflammatory properties of the parent isorhamnetin are well-documented and are often linked to the inhibition of the NF-κB signaling pathway, which in turn reduces the levels of inflammatory mediators like IL-6 and TNF-α. mdpi.comnih.gov Whether the 3,7-di-O-sulfate derivative retains or modifies these activities remains to be investigated.

Investigation of Organ Protective Effects

Specific investigations into the organ protective effects of this compound have not been found in the existing scientific literature. The aglycone, isorhamnetin, has been noted for its potential protective effects on various organs, including the kidneys and liver, often attributed to its anti-inflammatory and antioxidant mechanisms. ljmu.ac.uknih.gov However, dedicated studies are required to determine if these protective properties are conferred by the sulfated form.

Structure-Activity Relationship (SAR) Studies of Sulfated Isorhamnetin Derivatives

The relationship between the chemical structure of isorhamnetin derivatives and their biological activity is a critical area of study. The addition of sulfate or glycoside groups to the core flavonoid structure can significantly alter its pharmacological properties, including its potency and mechanism of action.

Influence of Sulfation Position and Number on Biological Potency

The position and number of sulfate groups on the flavonoid skeleton are crucial determinants of biological activity. Sulfation is a known biotransformation reaction in animals and can occur in plants. nih.gov For flavonoids, this modification can influence properties such as anticoagulant, anti-inflammatory, and antitumor activities. nih.gov

For instance, the anticoagulant potential of persicarin (B1233487) (isorhamnetin 3-sulfate) was found to be greater than that of the isorhamnetin aglycone, suggesting that the sulfate group is key to this action. nih.gov While this compound has been identified as a potent antioxidant, there is insufficient comparative data to fully elucidate how the presence of two sulfate groups at the 3 and 7 positions specifically influences its potency compared to mono-sulfated or other di-sulfated isomers. nih.gov

Comparison with Isorhamnetin Glycosides and Aglycone Forms

The biological activity of this compound can be contextualized by comparing it to its glycosylated and aglycone counterparts, particularly concerning their antioxidant effects.

Computational Chemistry Approaches for Isorhamnetin 3,7 Di O Sulfate

Molecular Docking Investigations

There is no available research on the molecular docking of Isorhamnetin (B1672294) 3,7-di-O-sulfate.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformation

There are no published molecular dynamics (MD) simulation studies for Isorhamnetin 3,7-di-O-sulfate. MD simulations are a powerful tool for understanding the stability of ligand-protein complexes and conformational changes over time. ekb.eg While researchers have applied MD simulations to investigate other sulfated flavonoids, such as quercetin (B1663063) 3,7-disulfate in complex with the PTP1B enzyme tandfonline.comtandfonline.com, and various isorhamnetin glycosides frontiersin.org, this specific di-sulfated isorhamnetin has not been the subject of such analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include or focus on this compound. QSAR studies typically require a dataset of multiple compounds with measured biological activity to derive a predictive model. researchgate.netnih.gov Existing QSAR models for flavonoids have focused on broader sets of these compounds to predict activities like antioxidant potential or inhibition of specific enzymes, but a specific model for sulfated isorhamnetin derivatives is not available. d-nb.infoplos.org

Pharmacophore Modeling for Ligand Design

There is a lack of research on pharmacophore modeling for this compound. Pharmacophore models are crucial for ligand design and virtual screening, defining the essential spatial arrangement of features necessary for biological activity. researchgate.netmdpi.com Studies have generated pharmacophore models for the parent compound isorhamnetin and for broader classes of flavonoids, but none have been specifically developed for or from this compound. plos.orgetflin.com

Metabolism and Biotransformation of Isorhamnetin Sulfates

In Vivo Metabolic Fate of Sulfated Flavonoids

Once ingested, sulfated flavonoids like Isorhamnetin (B1672294) 3,7-di-O-sulfate undergo extensive metabolic processing. This begins during absorption in the intestines and continues in the liver, where they are subjected to Phase II metabolic enzymes. researchgate.netkarger.com These enzymes, including sulfotransferases, play a crucial role in the sulfation of flavonoids, a process that increases their water solubility and facilitates their transport in the bloodstream and eventual excretion. mdpi.commdpi.com

Systemic Circulation and Distribution of Metabolites

Following absorption and metabolism, sulfated flavonoids and their various metabolites enter the systemic circulation. Free, unconjugated flavonoid aglycones are typically found in very low concentrations, if at all, in the bloodstream. oregonstate.edu Instead, the circulating forms are predominantly conjugated metabolites, including glucuronide and sulfate (B86663) derivatives. oregonstate.edumdpi.commdpi.com

For instance, after the consumption of quercetin-rich foods, a precursor to isorhamnetin, the major metabolites found in plasma include quercetin-3'-sulfate and quercetin-3-glucuronide. mdpi.com Isorhamnetin itself, the 3'-methylated metabolite of quercetin (B1663063), is also found in plasma, primarily as conjugated derivatives. hmdb.ca A study in rats fed with quercetin glucosides revealed that the most abundant metabolites in plasma were mixed conjugates, specifically isorhamnetin-7-O-glucuronide-4′-O-sulfate and quercetin-7-O-glucuronide-4′-O-sulfate. creative-proteomics.comacs.org These conjugated forms are more polar than their parent aglycones, which allows for easier transport in the blood and eventual excretion in urine. mdpi.com The size of the conjugate can also influence its route of excretion; smaller conjugates tend to be eliminated through the urinary route, while larger ones are more likely to be excreted via bile. karger.com

Pathways of Deconjugation and Further Metabolism

The conjugated metabolites circulating in the blood are not necessarily the final bioactive forms. Deconjugation, the removal of the sulfate or glucuronide groups, can occur in various tissues. This process is particularly relevant at sites of inflammation, where increased activity of enzymes like β-glucuronidase can release the free aglycone from its glucuronide conjugate. nih.govresearchgate.net This release of the aglycone may be a crucial step for the flavonoid to exert its biological effects. nih.gov

Role of Intestinal Microbiota in Biotransformation Processes

The gut microbiota, the vast community of microorganisms residing in the colon, plays a pivotal role in the biotransformation of flavonoids that are not absorbed in the small intestine. mdpi.comnih.gov These microbes possess a wide array of enzymes capable of metabolizing flavonoid glycosides, sulfates, and glucuronides. wur.nlijbs.com

Microbial Hydrolysis of Conjugated Forms

A primary function of the intestinal microbiota is the hydrolysis of conjugated flavonoids. tandfonline.com Many dietary flavonoids exist as glycosides, which are often poorly absorbed in the small intestine. pjmonline.org Colonic bacteria produce enzymes such as β-glucosidases, α-rhamnosidases, β-glucuronidases, and sulfatases that can cleave the sugar moieties, glucuronic acid, and sulfate groups from the flavonoid backbone. wur.nlijbs.comproquest.com This deconjugation process releases the flavonoid aglycone, which is less polar and can be more readily absorbed by the colon. wur.nl For example, isorhamnetin-3-O-neohesperidoside is first deglycosylated to isorhamnetin-3-O-glucoside and then to the aglycone isorhamnetin by gut bacteria like Escherichia sp. frontiersin.org Similarly, Bifidobacterium animalis subsp. lactis has been shown to efficiently convert quercetin-3-glucoside (B1262563) and isorhamnetin-3-glucoside into their respective aglycones, quercetin and isorhamnetin. rsc.org

Formation of Bioactive Aglycones and Other Metabolites

The release of the aglycone by microbial enzymes is a critical step, as the aglycone form is often considered more bioactive than its conjugated parent. rsc.org For instance, isorhamnetin, the aglycone of Isorhamnetin 3,7-di-O-sulfate, has demonstrated antioxidant properties. nih.gov

Characterization of Metabolites in Biological Fluids

To understand the in vivo fate of this compound and other flavonoids, it is essential to identify and quantify their metabolites in biological fluids such as plasma and urine. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are crucial for this purpose. creative-proteomics.comcambridge.org

Following the ingestion of quercetin-containing foods, a precursor to isorhamnetin, a complex profile of metabolites can be detected. In human plasma, major metabolites include quercetin-3'-sulfate, quercetin-3-glucuronide, and isorhamnetin-3-glucuronide. mdpi.comcambridge.org More complex mixed conjugates, such as isorhamnetin-7-O-glucuronide-4′-O-sulfate, have been identified as major metabolites in the plasma of rats fed quercetin glucosides. creative-proteomics.comacs.org

The profile of metabolites in urine can differ significantly from that in plasma, indicating substantial metabolic processing by the kidneys. mdpi.comcambridge.org Urinary metabolites of quercetin include quercetin-diglucuronide, quercetin-3'-glucuronide, and isorhamnetin-3-glucuronide. mdpi.com The presence of these various sulfated, glucuronidated, and methylated conjugates in both plasma and urine underscores the extensive biotransformation that flavonoids undergo in the body. oregonstate.edunih.gov

The following interactive table provides a summary of key isorhamnetin metabolites identified in biological fluids from various studies.

Interactive Data Table: Identified Metabolites of Isorhamnetin and its Precursors

Metabolite Parent Compound(s) Biological Fluid Species Reference(s)
Isorhamnetin-3-glucuronide Quercetin/Isorhamnetin Plasma, Urine Human mdpi.com, cambridge.org
Isorhamnetin-7-O-glucuronide-4′-O-sulfate Quercetin glucosides Plasma Rat creative-proteomics.com, acs.org
Isorhamnetin Isorhamnetin diglucoside - Rat nih.gov
Quercetin Isorhamnetin - In vitro (E. limosum) jst.go.jp
Quercetin-3'-sulfate Quercetin Plasma Human mdpi.com, cambridge.org

Table of Compounds Mentioned

Compound Name
This compound
Isorhamnetin
Quercetin
Quercetin-3'-sulfate
Quercetin-3-glucuronide
Isorhamnetin-7-O-glucuronide-4′-O-sulfate
Quercetin-7-O-glucuronide-4′-O-sulfate
Isorhamnetin-3-O-neohesperidoside
Isorhamnetin-3-O-glucoside
Quercetin-3-glucoside
3,4-dihydroxyphenylacetic acid
3-(3-hydroxyphenyl)propionic acid
Quercetin-diglucuronide
Phenylacetic acid
Phenylpropionic acid

Analytical Quantification and Detection of Isorhamnetin 3,7 Di O Sulfate

High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust HPLC methods is fundamental for the separation and quantification of Isorhamnetin (B1672294) 3,7-di-O-sulfate from complex biological matrices. The separation is typically achieved on a reversed-phase C18 column. nih.govfrontiersin.orgnih.govmdpi.com A gradient elution system is commonly employed, utilizing a mobile phase consisting of an aqueous component, often with a formic acid modifier to improve peak shape and ionization efficiency, and an organic solvent such as methanol (B129727) or acetonitrile. nih.govfrontiersin.orgnih.govmdpi.com

For the analysis of sulfated flavonoids, including isorhamnetin derivatives, a pentafluorophenyl (PFP) stationary phase has also been shown to be effective, particularly when combined with an ammonium (B1175870) acetate (B1210297) buffer and methanol in a gradient elution. mdpi.com This approach is advantageous as it avoids the use of phosphate (B84403) buffers or ion-pairing reagents, making it compatible with mass spectrometry detection. mdpi.com The flow rate and column temperature are optimized to achieve the best separation and resolution of analytes. mdpi.com Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of the analyte at its specific maximum absorption wavelength, typically in the range of 250-385 nm for flavonoids. semanticscholar.orgresearchgate.net

Table 1: Example HPLC Parameters for Sulfated Flavonoid Analysis

ParameterCondition
Column Reversed-phase C18 or Pentafluorophenyl (PFP)
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase B Methanol or Acetonitrile
Elution Gradient
Detector Photodiode Array (PDA)
Wavelength 250-385 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For highly sensitive and specific detection of Isorhamnetin 3,7-di-O-sulfate, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. nih.govfrontiersin.orgnih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like sulfated flavonoids. nih.govfrontiersin.org

Detection is typically performed in the negative ion mode, as the sulfate (B86663) group readily loses a proton to form a negatively charged ion. nih.govfrontiersin.orgnih.gov A key strategy for the specific detection of sulfated flavonoids is the use of a neutral loss scan. In this method, the mass spectrometer is set to detect compounds that lose a specific neutral fragment upon collision-induced dissociation (CID). For sulfated compounds, this characteristic neutral loss is 80 Da, corresponding to the SO₃ group. nih.govfrontiersin.orgnih.gov

Tandem mass spectrometry (MS/MS) provides further structural information and enhances selectivity. The precursor ion, corresponding to the deprotonated molecule of this compound, is selected and fragmented to produce a characteristic pattern of product ions. researchgate.netnih.gov This fragmentation pattern can be used for unambiguous identification and quantification, even in complex mixtures. researchgate.netnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap technology, offers even greater resolution and mass accuracy, facilitating the identification of unknown metabolites. creative-proteomics.comscielo.br

Table 2: LC-MS/MS Parameters for this compound Detection

ParameterSpecification
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Neutral Loss Scan (of 80 Da) or Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ Specific m/z for this compound
Product Ion(s) Characteristic fragment ions
Collision Energy Optimized for fragmentation

Capillary Electrophoresis (CE) Applications

Capillary electrophoresis (CE) offers an alternative to HPLC for the analysis of charged species like this compound. researchgate.net In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of an electric field. ufmg.br The separation is based on the differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. researchgate.net

For the analysis of flavonoids, micellar electrokinetic chromatography (MEKC), a mode of CE, is often employed. researchgate.net MEKC utilizes surfactants in the BGE to form micelles, which act as a pseudo-stationary phase, allowing for the separation of both charged and neutral compounds. ufmg.br The pH of the BGE is a critical parameter, as it influences the charge of the analytes and the electroosmotic flow (EOF). researchgate.net Detection in CE can be achieved using UV-Vis detectors, or for enhanced sensitivity and specificity, by coupling CE to a mass spectrometer (CE-MS). nih.gov CE-MS combines the high separation efficiency of CE with the selective detection capabilities of MS. ufmg.br

Table 3: General Capillary Electrophoresis Conditions for Flavonoid Analysis

ParameterCondition
Capillary Fused-silica
Background Electrolyte (BGE) Borate buffer or other suitable electrolyte
Separation Mode Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC)
Detection UV-Vis or Mass Spectrometry (MS)

Method Validation for Accuracy, Precision, and Robustness

To ensure that an analytical method for the quantification of this compound is reliable and fit for its intended purpose, it must be thoroughly validated. d-nb.info Method validation encompasses the evaluation of several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standard solutions of known concentrations and constructing a calibration curve. d-nb.info

Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. d-nb.info

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. d-nb.info

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

The validation of analytical methods for this compound ensures that the data generated are accurate, reproducible, and reliable for scientific research and potential applications.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Isorhamnetin (B1672294) 3,7-Di-O-Sulfate

Isorhamnetin 3,7-di-O-sulfate is recognized primarily as a sulfated metabolite of the flavonoid isorhamnetin. ontosight.ai Sulfation, a key phase II metabolic reaction, increases the water solubility of flavonoids like isorhamnetin, which may alter their bioavailability and distribution within biological systems. ontosight.aiportlandpress.com This modification occurs at the 3 and 7 positions of the flavonoid skeleton. ontosight.ai The parent compound, isorhamnetin, is a flavonol found in many edible and medicinal plants and is known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral effects. plantaescientia.comresearchgate.netnih.gov

The current body of research indicates that sulfated flavonoids, including this compound, are not merely inactive excretion products. Instead, they may possess their own distinct biological activities. ontosight.aimdpi.com Studies have investigated the general properties of sulfated flavonoids, highlighting their potential anticoagulant, anti-inflammatory, and antitumor activities. mdpi.comresearchgate.net The sulfation process is catalyzed by sulfotransferase (SOT) enzymes, which transfer a sulfate (B86663) group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the flavonoid. mdpi.comkaust.edu.sa These enzymes often exhibit specificity for certain positions on the flavonoid structure. mdpi.com For instance, research on sulfated flavonoids from Flaveria bidentis has explored their anticoagulant effects, suggesting that the degree of sulfation can influence activity. researchgate.net While much of the research focuses on the broader class of sulfated flavonoids or the parent compound isorhamnetin, this compound has been identified in metabolomic studies, confirming its presence in biological systems following the consumption of isorhamnetin-rich sources. ontosight.aifrontiersin.org

Unexplored Research Avenues and Methodological Challenges

Despite its identification as a key metabolite, several research avenues for this compound remain largely unexplored. A significant gap is the lack of studies focusing on the specific biological activities of the isolated, purified compound. Most current knowledge is extrapolated from studies on its parent compound, isorhamnetin, or the general class of sulfated flavonoids. plantaescientia.commdpi.com Future research should aim to delineate the unique pharmacological profile of this compound, independent of its precursor.

A major hurdle is the methodological challenge associated with obtaining pure this compound. portlandpress.comipb.pt

Synthesis and Isolation: The chemical synthesis of specific sulfated flavonoids is complex due to issues with regioselectivity, often resulting in a mixture of isomers that are difficult to separate and purify. portlandpress.comipb.pt Enzymatic synthesis offers an alternative but can be limited by enzyme availability and efficiency. kaust.edu.sanih.gov The isolation from natural sources or biological fluids yields very small quantities, which is often insufficient for comprehensive bioactivity screening.

Analytical Detection: While advanced mass spectrometry techniques have enabled the identification of sulfated flavonoids like Isorhamnetin-sulfate glycoside in plant extracts, quantifying these metabolites and their specific isomers in biological matrices remains challenging. frontiersin.orgcreative-proteomics.com Developing more sensitive and specific analytical methods is crucial for pharmacokinetic and metabolomic studies.

Lack of Commercial Standards: The limited commercial availability of purified this compound as an analytical standard hampers research efforts in its quantification and biological evaluation. nih.gov

Future research should prioritize the development of efficient and regioselective synthesis methods to produce this compound in quantities and purity suitable for thorough investigation.

Prospects for Elucidating Novel Mechanisms of Action

The unique structural feature of this compound—the presence of two sulfate groups at specific positions—opens up prospects for novel mechanisms of action distinct from its non-sulfated parent, isorhamnetin.

The addition of negatively charged, hydrophilic sulfate groups can fundamentally alter how the molecule interacts with biological targets. ontosight.aikaust.edu.sa This could lead to:

Altered Target Affinity: Sulfation may enhance or decrease the binding affinity of the flavonoid for specific enzymes, receptors, or other proteins. For example, some sulfated flavonoids have been shown to inhibit coagulation factors through mechanisms different from other anticoagulants. kaust.edu.saresearchgate.net

Interaction with Transporters: The increased polarity may influence its interaction with membrane transporters, such as the multidrug resistance-associated proteins (MRPs), affecting its cellular uptake, efflux, and tissue distribution. This is a critical area as it dictates the compound's bioavailability at specific sites of action.

Modulation of Signaling Pathways: The sulfation pattern could be a key determinant for interaction with cell signaling pathways. researchgate.net For instance, sulfated flavonoids are involved in regulating plant growth by affecting auxin transport, and similar specific roles in animal cell signaling are plausible. mdpi.comkaust.edu.sa It has been suggested that sulfation could modulate the anti-inflammatory response of flavonoids. researchgate.net

Elucidating these novel mechanisms requires moving beyond general antioxidant or anti-inflammatory assays and employing targeted biochemical and molecular biology approaches to identify specific protein interactions and signaling cascades affected by this compound.

Potential for Development of New Research Tools and Probes

This compound holds significant potential for the development of new research tools and probes to advance the study of flavonoid metabolism and action.

Analytical Standards: The most immediate application is its use as a certified analytical standard. nih.gov Availability of this standard would enable accurate quantification in metabolomic studies, allowing researchers to precisely measure its formation, distribution, and excretion in vivo after consumption of isorhamnetin-containing foods or supplements. creative-proteomics.com

Metabolic Probes: The development of isotopically labeled (e.g., ¹³C, ¹⁴C, or ³⁵S) this compound would be invaluable. Such labeled probes would allow for highly sensitive and specific tracing of its metabolic fate, transport across biological membranes, and tissue distribution. This would provide definitive answers regarding its bioavailability and sites of accumulation.

Probes for Target Identification: Chemically modified versions of this compound could be designed as affinity probes. By attaching a reactive group or a reporter tag (like biotin (B1667282) or a fluorescent dye), these probes could be used in pull-down assays to identify its specific protein binding partners within a cell or biological fluid, thereby uncovering its direct molecular targets and mechanisms of action.

The creation of these research tools is contingent on overcoming the synthetic challenges mentioned previously. However, their development would represent a significant leap forward in understanding the biological relevance of flavonoid sulfation.

Q & A

Basic: What experimental methodologies are recommended to assess the solubility and partition coefficient of Isorhamnetin derivatives?

Answer:
To determine solubility and lipophilicity, use high-performance liquid chromatography (HPLC) to quantify solubility in water and 1-octanol at varying temperatures. Fit data to the Apelblat model (e.g., regression equations: lnxcal=879.1853895.05T126.30lnT\ln x_{\text{cal}} = 879.18 - \frac{53895.05}{T} - 126.30 \ln T for water). Calculate the apparent oil-water partition coefficient (lgP\lg P) to evaluate fat solubility. For derivatives like Isorhamnetin 3,7-di-O-sulfate, adjust solvent systems to account for sulfation-induced polarity changes .

Advanced: How can researchers resolve contradictions in ROS-mediated apoptosis versus pro-survival signaling induced by Isorhamnetin derivatives?

Answer:
Use ROS scavengers (e.g., N-acetylcysteine, NAC) to isolate ROS-dependent effects. Combine flow cytometry (DCF-DA for ROS quantification) with mitochondrial membrane potential assays (JC-1 dye). Validate via parallel measurements of caspase-3/8/9 activation and PARP cleavage. Dose-response studies (e.g., 10–100 μM) can clarify threshold effects, while transcriptomic profiling may identify compensatory survival pathways .

Basic: What in vitro models are suitable for studying the anti-inflammatory effects of this compound?

Answer:
LPS-stimulated BV2 microglia are ideal for neuroinflammation studies. Measure pro-inflammatory mediators (NO, PGE2) via Griess assay and ELISA. Assess NF-κB pathway inhibition via Western blot (IκBα phosphorylation) and TLR4 binding assays. For IBD models, use murine macrophage lines (e.g., RAW 264.7) or primary intestinal epithelial cells .

Advanced: What proteomic approaches can elucidate the anti-motion sickness mechanism of Isorhamnetin derivatives?

Answer:
Employ phosphoproteomics to identify phosphorylation changes in vestibular nucleus tissues. Use network pharmacology to map glutamatergic synapse targets (e.g., NMDAR1/CaMKII/CREB). Validate via qRT-PCR and Western blot in motion sickness-induced mice. Molecular docking can predict interactions with NMDA receptors, guiding targeted assays .

Basic: What safety protocols are critical when handling Isorhamnetin derivatives in laboratory settings?

Answer:
Follow OSHA HCS guidelines: wear protective gloves/clothing (NFPA rating: health hazard 2). Store compounds in locked, ventilated cabinets. Dispose of waste via certified hazardous material protocols. Pre-treat cells with NAC to mitigate ROS-related risks during in vitro experiments .

Advanced: How can structure-activity relationship (SAR) studies optimize Isorhamnetin derivatives for xanthine oxidase (XO) inhibition?

Answer:
Use molecular docking (AutoDock Vina) to compare binding affinities of sulfated vs. non-sulfated derivatives. Conduct enzyme inhibition assays with recombinant XO, monitoring uric acid production spectrophotometrically (290 nm). Mutagenesis (e.g., S247W/C284W in PXR) can validate binding pockets. Cross-reference SAR with hyperuricemic mouse models .

Basic: What in vivo models are appropriate for evaluating the anti-hyperuricemic efficacy of this compound?

Answer:
Use potassium oxonate-induced hyperuricemic mice. Measure serum uric acid (UA) levels weekly. Harvest liver tissues to quantify xanthine oxidase (XO) activity via colorimetric kits. Compare with allopurinol as a positive control. Adjust dosages (e.g., 25–100 mg/kg) based on pharmacokinetic profiles .

Advanced: How do sulfation patterns influence the pharmacokinetics and bioavailability of Isorhamnetin derivatives?

Answer:
Perform comparative studies using LC-MS/MS to track sulfated vs. non-sulfated forms in plasma and tissues. Use Caco-2 cell monolayers to assess intestinal permeability. Apply PAMPA (parallel artificial membrane permeability assay) to predict blood-brain barrier penetration. Solubility-enhancing formulations (e.g., nanoemulsions) may offset sulfation-induced hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.